molecular formula C9H14N2 B1419301 N-Methyl-1-pyridin-2-ylpropan-1-amine CAS No. 959238-83-6

N-Methyl-1-pyridin-2-ylpropan-1-amine

Cat. No. B1419301
M. Wt: 150.22 g/mol
InChI Key: PZDVEUZUKAGTFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Methyl-1-pyridin-2-ylpropan-1-amine” is a chemical compound with the CAS Number: 959238-83-6 . It has a molecular weight of 150.22 . The IUPAC name for this compound is N-methyl-1-(2-pyridinyl)-1-propanamine .


Molecular Structure Analysis

The InChI code for “N-Methyl-1-pyridin-2-ylpropan-1-amine” is 1S/C9H14N2/c1-3-8(10-2)9-6-4-5-7-11-9/h4-8,10H,3H2,1-2H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“N-Methyl-1-pyridin-2-ylpropan-1-amine” is a liquid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Process and Applications : N-Methyl-1-pyridin-2-ylpropan-1-amine is a key intermediate in the preparation of premafloxacin, an antibiotic for veterinary use. Its synthesis involves an asymmetric Michael addition and a stereoselective alkylation, yielding various intermediates (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

  • Role in Neurotoxicity Research : This compound is related to research in neurotoxicity, particularly involving N-methyltransferases which are capable of N-methylating pyridine derivatives into neurotoxins (Ansher, Cadet, Jakoby, & Baker, 1986).

  • NMR Studies on Protonation : Nitrogen-NMR studies on the protonation of related pyridine derivatives provide insights into the basicity and reactivity of these compounds, influencing their applications in synthesis and drug design (Anderegg, Popov, & Pregosin, 1986).

Biotechnological and Pharmaceutical Applications

  • Use in Biotechnological Processes : Burkholderia sp. MAK1's ability to convert pyridin-2-amines into hydroxylated derivatives illustrates the potential of biotechnological methods in modifying pyridine derivatives for pharmaceutical applications (Stankevičiūtė et al., 2016).

  • Development of Antidepressant and Nootropic Agents : Synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone has shown potential for creating CNS active agents, indicating the relevance of pyridine derivatives in developing new therapeutic compounds (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Chemical Analysis and Detection Techniques

  • Fluorescent Sensing Applications : Studies on fluorescent dyes based on pyridine derivatives demonstrate their utility in detecting small inorganic cations, which is crucial in chemical analysis and environmental monitoring (Mac et al., 2010).

  • Role in Catalysis and Chemical Synthesis : Research on aminopyridinato chromium methyl complexes and their role in reductive alkylation and oxidative addition reactions highlights the significance of pyridine derivatives in catalysis and advanced chemical synthesis (Noor, Schwarz, & Kempe, 2015).

Safety And Hazards

The safety information available indicates that “N-Methyl-1-pyridin-2-ylpropan-1-amine” is classified as Acute Tox. 4 Oral . This means it is harmful if swallowed. Always handle chemicals with appropriate safety measures.

properties

IUPAC Name

N-methyl-1-pyridin-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-3-8(10-2)9-6-4-5-7-11-9/h4-8,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDVEUZUKAGTFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=N1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672431
Record name N-Methyl-1-(pyridin-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-pyridin-2-ylpropan-1-amine

CAS RN

959238-83-6
Record name N-Methyl-1-(pyridin-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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